molecular formula C18H31N7O3 B11254377 6-(3,5-dimethylpiperidin-1-yl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4-diamine

6-(3,5-dimethylpiperidin-1-yl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4-diamine

Cat. No.: B11254377
M. Wt: 393.5 g/mol
InChI Key: NEICZCYPVJXYTM-UHFFFAOYSA-N
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Description

6-(3,5-dimethylpiperidin-1-yl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4-diamine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with various functional groups, including a piperidine ring and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethylpiperidin-1-yl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4-diamine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Substitution with Piperidine and Morpholine: The piperidine and morpholine rings can be introduced through nucleophilic substitution reactions using appropriate alkyl halides and the corresponding amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethylpiperidin-1-yl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Alkyl halides and amines under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-(3,5-dimethylpiperidin-1-yl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4-diamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.

    Industry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethylpiperidin-1-yl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. The nitro group and the heterocyclic rings play a crucial role in binding to the active site of the target molecule, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,5-dimethylpiperidin-1-yl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4-diamine is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H31N7O3

Molecular Weight

393.5 g/mol

IUPAC Name

6-(3,5-dimethylpiperidin-1-yl)-2-N-(3-morpholin-4-ylpropyl)-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C18H31N7O3/c1-13-10-14(2)12-24(11-13)17-15(25(26)27)16(19)21-18(22-17)20-4-3-5-23-6-8-28-9-7-23/h13-14H,3-12H2,1-2H3,(H3,19,20,21,22)

InChI Key

NEICZCYPVJXYTM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCCCN3CCOCC3)C

Origin of Product

United States

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